The compound is derived from specific plant species, particularly those belonging to the Bouchardatia genus. Its extraction and purification have been the subject of numerous studies, focusing on its structural properties and biological effects.
Bouchardatine belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures. Alkaloids are often noted for their pharmacological properties and are widely studied for their potential medicinal benefits.
The synthesis of Bouchardatine has been achieved through various methods, with recent advancements focusing on more efficient routes. Two notable synthetic pathways include:
Bouchardatine's molecular structure is characterized by its complex arrangement of rings and functional groups. The compound features an indole moiety, which is significant for its biological activity.
The molecular formula of Bouchardatine is . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its structure and purity during synthesis .
Bouchardatine participates in various chemical reactions that can modify its structure for enhanced biological activity. Key reactions include:
The synthetic processes often involve careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yields and minimize by-products .
Bouchardatine exerts its biological effects primarily through modulating metabolic pathways associated with lipid metabolism. It has been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis.
Studies indicate that Bouchardatine can inhibit adipogenesis in 3T3-L1 cells, leading to reduced lipid accumulation. The compound's mechanism involves blocking cell proliferation and inducing cell cycle arrest during early differentiation stages .
Bouchardatine is typically described as a crystalline solid with specific melting points that vary slightly depending on purity. Its solubility in various solvents is crucial for its application in biological studies.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity allows for further derivatization, enhancing its pharmacological profile .
Bouchardatine has promising applications in scientific research, particularly in:
Bouchardatine (Bou) is a naturally occurring β-indoloquinazoline alkaloid first isolated from Bouchardatia neurococca, a plant endemic to Australian subtropical rainforests. This Rutaceae family member was identified through phytochemical analyses revealing a unique alkaloid profile, including rutaecarpine derivatives and limonoids [10]. Structural studies show Bou features a fused quinazoline-indole core with an aldehyde group at the 8a-position, distinguishing it from related compounds like rutaecarpine. Initial characterization used nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its molecular formula (C~19~H~15~N~3~O~2~, MW: 289.3) [3] [10]. Unlike culinary or medicinal plants in its family, B. neurococca had no documented traditional uses, making Bou’s bioactivity a discovery of modern pharmacological screening.
Table 1: Key Natural Sources of Bouchardatine and Related Alkaloids
| Compound Class | Example Compounds | Plant Source | Bioactivity Significance |
|---|---|---|---|
| β-Indoloquinazoline | Bouchardatine, Rutaecarpine | Bouchardatia neurococca | AMPK activation, Lipid metabolism [3] [10] |
| Furoquinoline | Kokusaginine | B. neurococca | Limited metabolic relevance |
| Limonoids | — | B. neurococca | Structural diversity, lesser bioactivity |
Bou’s metabolic effects were first documented in 3T3-L1 adipocytes, where it reduced lipid accumulation by 40–60% at 25 μM without cytotoxicity. Mechanistically, Bou disrupted adipogenesis by suppressing mitotic clonal expansion (MCE), arresting cells at the G0/G1 phase. This halted the expression of master adipogenic transcription factors:
Critically, Bou activated AMP-activated protein kinase (AMPK)—a cellular energy sensor—via phosphorylation. This was the first evidence linking Bou to metabolic regulation. In high-fat diet (HFD)-fed mice, Bou (50 mg/kg every other day for 5 weeks) reduced body weight gain by 25%, attenuated dyslipidemia (lowered triglycerides and LDL), and mitigated hepatic steatosis without affecting food intake [1] [5].
Bou’s therapeutic potential lies in its ability to modulate core energy homeostasis pathways across multiple tissues:
Central to these effects is the SIRT1-LKB1-AMPK axis:
Table 2: Key Molecular Targets of Bouchardatine in Metabolic Regulation
| Target Molecule | Tissue/Cell Type | Effect of Bou | Functional Outcome |
|---|---|---|---|
| SIRT1 | Adipocytes, Liver | ↑ Activity (1.8-fold) | LKB1 deacetylation, AMPK activation [2] |
| AMPK | Liver, Adipose | ↑ Phosphorylation (2.5-fold) | ACC inhibition, fatty acid oxidation [1] [3] |
| UCP1/UCP2 | BAT, WAT, Cancer cells | ↑ Expression (3-fold in BAT) | Thermogenesis, metabolic uncoupling [1] [6] |
| PGC-1α | Rectal cancer cells | ↑ Deacetylation/activation | Mitochondrial biogenesis [6] |
| C/EBPα, PPARγ | 3T3-L1 adipocytes | ↓ Expression (50–70%) | Inhibited adipogenesis [3] |
Structure-Activity Relationship (SAR) Insights:Modification of Bou’s 8a-aldehyde group and 5-position amine chain significantly impacts potency. Analogue 6e (8a-bromo, 5-diethylamine chain) shows 93-fold greater lipid-lowering efficacy (EC~50~ = 0.24 μM) than Bou by enhancing AMPK activation and adipogenesis blockade [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8